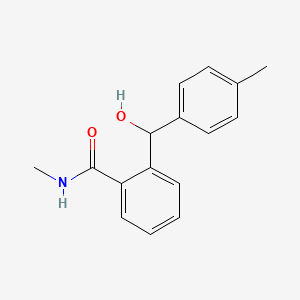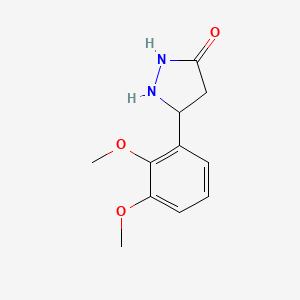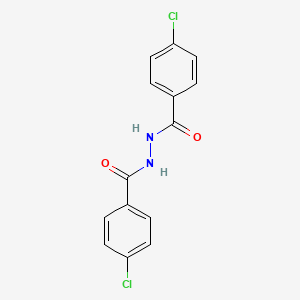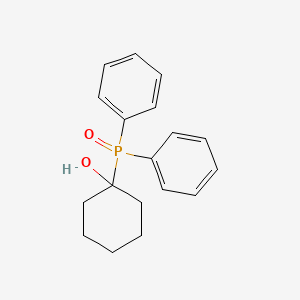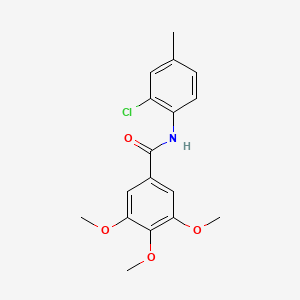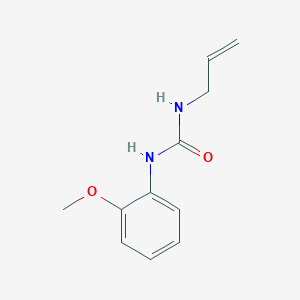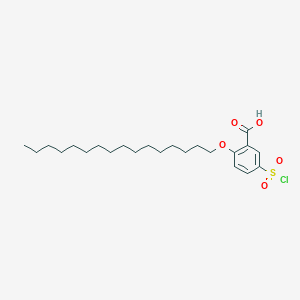
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid is an organic compound belonging to the family of benzoic acids It is characterized by the presence of a chlorosulfonyl group and a hexadecyloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid typically involves the chlorosulfonation of 2-(hexadecyloxy)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorosulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)-2-(hexadecyloxy)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, such as amino groups in proteins or other biomolecules. This reactivity makes the compound useful as a biochemical probe or in the design of drugs that target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the hexadecyloxy group.
2-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the hexadecyloxy group.
5-(Chlorosulfonyl)-2-(methoxy)benzoic acid: Similar structure but has a methoxy group instead of a hexadecyloxy group.
Eigenschaften
CAS-Nummer |
5355-07-7 |
|---|---|
Molekularformel |
C23H37ClO5S |
Molekulargewicht |
461.1 g/mol |
IUPAC-Name |
5-chlorosulfonyl-2-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(24,27)28)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
InChI-Schlüssel |
SAXDIJQWPPGCRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Butoxybenzoyl)amino]benzoic acid](/img/structure/B11959575.png)
![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)
![1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B11959587.png)

